methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
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Properties
IUPAC Name |
methyl 6-fluoro-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO5S/c1-29-23(26)22-14-25(20-13-17(24)7-12-21(20)31(22,27)28)18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDDSCFIMKFKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazines, characterized by the presence of a benzothiazine ring system. Its structural formula can be represented as follows:
This compound features a fluorine atom and a benzyloxy group, which may contribute to its biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies using the Sulforhodamine B (SRB) assay demonstrated that it can effectively reduce cell viability in cultured cancer cell lines .
- Apoptosis Induction : Similar to other compounds in its class, it may trigger apoptosis through both extrinsic and intrinsic pathways. This is significant in cancer therapy as it leads to programmed cell death in malignant cells .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Cell Line Studies : In vitro studies have reported that the compound exhibits cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The IC50 values indicate significant potency in inhibiting cell growth .
- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways, which are crucial for cancer cell survival and proliferation .
Case Studies and Research Findings
A selection of case studies illustrates the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against lung cancer cell lines with an IC50 value of 10 µM. |
| Study B | Showed induction of apoptosis in breast cancer cells through caspase activation pathways. |
| Study C | Reported moderate antimicrobial activity against Gram-positive bacteria with MIC values ranging from 50 to 100 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
